6-(4-Aldehyde phenylphenyl) benzene

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry and Material Science

The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a foundational structure in organic chemistry. orgsyn.org Its importance stems from several key characteristics:

Structural Rigidity and Linearity: The biphenyl unit provides a well-defined and relatively rigid backbone, which is crucial for constructing ordered molecular architectures. This property is fundamental to the design of liquid crystals, where the molecules must align in specific orientations. nih.gov

Thermal and Chemical Stability: Biphenyls exhibit high thermal stability and resistance to degradation, making them suitable for applications in high-temperature environments, such as heat transfer fluids. prepchem.comscbt.com

Electronic Properties: The conjugated π-electron system extending across both phenyl rings allows for efficient charge transport. This makes biphenyl derivatives key components in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. ossila.comsigmaaldrich.com

Versatility in Functionalization: While the biphenyl core itself is relatively non-reactive, it can be functionalized through various organic reactions, such as electrophilic substitution. nih.gov This allows for the introduction of different chemical groups that can tune the molecule's properties for specific applications, including pharmaceuticals and polymers. nih.govnih.govambeed.com

The biphenyl moiety is a precursor to a vast number of compounds, serving as an integral building block in the synthesis of dyes, agrochemicals, and advanced materials. nih.govprepchem.com

Role of the Aldehyde Functional Group in Chemical Transformations and Design

The aldehyde group (–CHO), characterized by a carbonyl center bonded to a hydrogen atom and an R group, is one of the most versatile functional groups in organic synthesis. researchgate.netruixibiotech.com Its reactivity is central to its utility:

Electrophilicity: The carbon atom of the carbonyl group is electrophilic, making it a prime target for nucleophilic attack. This reactivity underpins a wide array of fundamental organic reactions, including the formation of alcohols (via Grignard or reduction reactions), cyanohydrins, and imines. guidechem.comchemicalbook.com

Oxidation and Reduction: Aldehydes are readily oxidized to form carboxylic acids and reduced to produce primary alcohols. sigmaaldrich.comchemsrc.com This intermediate oxidation state allows for facile interconversion to other functional groups.

Condensation Reactions: Aldehydes are key participants in condensation reactions, such as the aldol (B89426) and Wittig reactions, which are powerful tools for carbon-carbon bond formation. They are also crucial in the synthesis of polymers and resins, for instance, through reactions with phenols to form phenol-formaldehyde resins. researchgate.netchemicalbook.com

Dynamic Covalent Chemistry: The reversible formation of imines and hemiacetals from aldehydes is the cornerstone of dynamic covalent chemistry. This field is exploited in the development of self-healing materials, molecular sensors, and adaptable systems.

In the context of biphenyl derivatives, the aldehyde group provides a reactive handle to build more complex supramolecular structures and polymers. For a molecule like [1,1'-biphenyl]-4,4'-dicarboxaldehyde, the presence of two aldehyde groups allows it to act as a bifunctional linker, enabling the construction of extended networks and covalent organic frameworks (COFs). guidechem.com

Overview of Current Research Trajectories for Formylbiphenyl Systems

Research on formylbiphenyl systems, particularly those like [1,1'-biphenyl]-4,4'-dicarboxaldehyde, is vibrant and directed towards the creation of advanced functional materials.

One of the most significant areas of research is in the synthesis of Covalent Organic Frameworks (COFs) . ossila.com COFs are porous, crystalline polymers with a structure built from organic monomers linked by strong covalent bonds. Biphenyl dialdehydes are excellent building blocks for COFs due to their rigidity and the ability of the aldehyde groups to form stable imine linkages through condensation with amine-containing monomers. ossila.com These materials are investigated for applications in:

Gas storage and separation

Catalysis

Sensing

Energy storage

Another major research thrust is in optoelectronics . The conjugated biphenyl core functionalized with aldehyde groups can be modified to create materials with tailored electronic properties. These are used in the development of:

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are used to create fluorescent layers in OLEDs. nih.gov

Organic Semiconductors: The ability to tune the energy levels and charge-carrier mobility of biphenyl-based molecules is crucial for their use in organic field-effect transistors and solar cells. sigmaaldrich.com

Furthermore, biphenyl aldehyde derivatives are important intermediates in the synthesis of complex molecules, including pharmaceuticals and specialty polymers. nih.govguidechem.com The ability to use reactions like the Suzuki-Miyaura coupling allows for the efficient synthesis of a wide variety of substituted biphenyls. orgsyn.org

Below is a table summarizing the properties of the key compound discussed in this article, [1,1'-Biphenyl]-4,4'-dicarboxaldehyde.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-formylphenyl)benzaldehyde | nih.govguidechem.com |

| Synonyms | 4,4'-Biphenyldicarboxaldehyde, p,p'-Diformylbiphenyl | nih.gov |

| CAS Number | 66-98-8 | guidechem.comchemicalbook.comchemsrc.com |

| Molecular Formula | C₁₄H₁₀O₂ | nih.govchemicalbook.comchemsrc.com |

| Molecular Weight | 210.23 g/mol | nih.govchemicalbook.comchemsrc.com |

| Appearance | White to light yellow crystalline powder | guidechem.com |

| Melting Point | 148 °C | chemsrc.com |

| Boiling Point | 391.7 ± 35.0 °C at 760 mmHg | chemsrc.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | guidechem.com |

The synthesis of [1,1'-Biphenyl]-4,4'-dicarboxaldehyde can be achieved through methods such as the Suzuki-Miyaura cross-coupling reaction between an aryl halide and a phenylboronic acid derivative, followed by functional group manipulation if necessary. chemicalbook.com

Properties

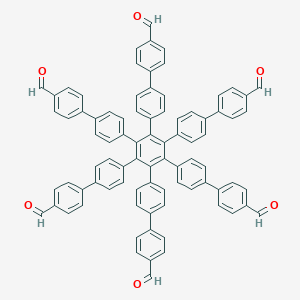

Molecular Formula |

C84H54O6 |

|---|---|

Molecular Weight |

1159.3 g/mol |

IUPAC Name |

4-[4-[2,3,4,5,6-pentakis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde |

InChI |

InChI=1S/C84H54O6/c85-49-55-1-13-61(14-2-55)67-25-37-73(38-26-67)79-80(74-39-27-68(28-40-74)62-15-3-56(50-86)4-16-62)82(76-43-31-70(32-44-76)64-19-7-58(52-88)8-20-64)84(78-47-35-72(36-48-78)66-23-11-60(54-90)12-24-66)83(77-45-33-71(34-46-77)65-21-9-59(53-89)10-22-65)81(79)75-41-29-69(30-42-75)63-17-5-57(51-87)6-18-63/h1-54H |

InChI Key |

NAXNLJPWPUTCDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Biphenyl Aldehyde Derivatives

Catalytic Cross-Coupling Strategies for Biphenyl (B1667301) Core Construction

Catalytic cross-coupling has revolutionized the formation of carbon-carbon bonds, providing powerful tools for synthesizing complex molecules like biphenyl aldehydes. mdpi.comnih.gov The choice of catalyst—typically based on palladium, copper, or nickel—and the specific reaction conditions are crucial for achieving high yields and selectivity. mdpi.comacs.org These reactions generally involve the coupling of an aryl halide or pseudohalide with an organometallic reagent. acs.org

The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing unsymmetrical biaryls, including biphenyl aldehydes. orgsyn.orgmdpi.comnih.gov This reaction involves the palladium-catalyzed coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate. mdpi.com Its popularity stems from the mild reaction conditions, commercial availability and low toxicity of boron reagents, and high tolerance for a wide variety of functional groups, including the sensitive aldehyde group. nih.govacs.org

A typical synthesis of [1,1'-biphenyl]-4-carbaldehyde involves the reaction of 4-formylphenylboronic acid with an aryl halide or, conversely, an arylboronic acid with a 4-halobenzaldehyde. orgsyn.org For instance, the coupling of 4-bromobenzaldehyde (B125591) with phenylboronic acid is a common route. orgsyn.org

Reaction: Aryl Halide + Arylboronic Acid → Biphenyl Derivative + Halide Salt

Example: 4-Bromobenzaldehyde + Phenylboronic Acid --(Pd Catalyst, Base)--> [1,1'-Biphenyl]-4-carbaldehyde

The reaction is versatile, allowing for the synthesis of a diverse library of substituted biphenyl compounds. gre.ac.uk

Optimizing the Suzuki-Miyaura reaction is key to maximizing yield and efficiency. This involves the careful selection of several components:

Catalyst/Precatalyst: Palladium(II) salts like palladium acetate (B1210297) (Pd(OAc)₂) are often used as precatalysts, which are reduced in situ to the active Palladium(0) species. orgsyn.orgrsc.org The use of stable, well-defined palladium precatalysts, including palladacycles, can improve reaction outcomes and allow for lower catalyst loadings. nih.gov

Ligands: Phosphine (B1218219) ligands are critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. rsc.orgrsc.org The choice of ligand, from simple triphenylphosphine (B44618) to more complex dialkylbiaryl phosphines, can significantly impact reaction rate and scope. orgsyn.orgrsc.org

Base: A base, such as sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), or an organic base like triethylamine (B128534) (Et₃N), is essential for the transmetalation step. orgsyn.orgnih.govsigmaaldrich.com

Solvent: The solvent system often consists of an organic solvent like 1-propanol, toluene, or tetrahydrofuran (B95107) (THF) and an aqueous solution for the base. orgsyn.orgrsc.org

Recent advancements have focused on automated systems to rapidly screen variables—such as catalyst, ligand, temperature, and solvent—to find the optimal conditions for a specific coupling reaction. rsc.org Deep learning models are also being developed to predict the best catalysts and conditions, accelerating the optimization process. rsc.org

Below is a table summarizing typical conditions for the synthesis of 4-biphenylcarboxaldehyde via a modified Suzuki coupling.

| Parameter | Reagent/Condition |

|---|---|

| Aryl Halide | 4-Bromobenzaldehyde |

| Boronic Acid | Benzeneboronic acid |

| Catalyst | Palladium acetate (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | 2 M Sodium Carbonate (Na₂CO₃) |

| Solvent | 1-Propanol / Water |

| Temperature | Reflux |

| Yield | 86.3% (overall) |

Beyond the Suzuki reaction, palladium catalysts are central to other methods for forming formylbiphenyls. These often involve the direct introduction of a formyl group or a precursor. One such method is the palladium-catalyzed formylation of aryl halides. organic-chemistry.org

These reactions can use various formylating agents. For example, formic acid can serve as a convenient and environmentally friendly source of carbon monoxide (CO) for the reductive carbonylation of aryl halides to aldehydes. organic-chemistry.org Another approach uses tert-butyl isocyanide as the formyl group precursor in the presence of a silane (B1218182) hydride donor. organic-chemistry.org This method offers mild conditions and tolerates a wide range of functional groups. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the formylating agent and subsequent reductive elimination to yield the aryl aldehyde. organic-chemistry.orgresearchgate.net

The success of palladium-catalyzed formylation hinges on the specific palladium complex and the associated ligands. The ligands stabilize the palladium center and modulate its reactivity, influencing the efficiency of the catalytic cycle. rsc.orglibretexts.org

Palladium Sources: Common palladium sources include stable and readily available salts like Pd(OAc)₂ and PdCl₂. rsc.org Pre-formed palladium complexes, known as precatalysts, are also widely used to ensure the efficient in-situ generation of the active Pd(0) species. nih.gov

Ligand Effects: The steric and electronic properties of phosphine ligands are crucial. rsc.org Bulky, electron-rich phosphine ligands, such as JohnPhos or dialkylbiaryl phosphines (e.g., SPhos, XPhos), are often effective in promoting the key steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. nih.govsigmaaldrich.comorganic-chemistry.org Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also widely employed. rsc.org The choice of ligand can prevent catalyst deactivation and control the formation of the desired product over side-reactions. rsc.org

| Ligand | Yield (%) |

|---|---|

| JohnPhos | 92 |

| SPhos | 85 |

| XPhos | 79 |

| PPh₃ | <10 |

| dppf | 15 |

Copper-catalyzed reactions, particularly the Ullmann-type coupling, offer a classical and cost-effective alternative to palladium for C-C bond formation. beilstein-journals.org While traditionally requiring harsh conditions, modern advancements have led to milder protocols. Copper catalysis is also prominent in C-N and C-O bond formation, which can be relevant in the synthesis of more complex, functionalized biphenyls. beilstein-journals.orgrsc.org

For the synthesis of biphenyl aldehydes, copper catalysis can be applied in C-H functionalization strategies. For instance, a transient directing group strategy can enable the copper-catalyzed ortho-C–H thiolation of aryl aldehydes, introducing functionality to the biphenyl precursor. rsc.org While direct copper-catalyzed coupling to form the biphenyl aldehyde core is less common than palladium methods, it remains an area of active research, prized for the low cost and toxicity of copper. rsc.org

Nickel, being a more earth-abundant and less expensive metal than palladium, is an attractive catalyst for cross-coupling reactions. ugent.beacs.org Nickel-catalyzed reactions, such as the Kumada-Corriu coupling, effectively create C-C bonds between aryl halides and Grignard reagents. mdpi.com

Recent progress has demonstrated that nickel catalysts, often paired with N-heterocyclic carbene (NHC) or phosphine ligands, can effectively couple aryl chlorides—which are typically less reactive than bromides or iodides—with arylboronic acids in a Suzuki-Miyaura type reaction. organic-chemistry.orgresearchgate.net This makes nickel a powerful tool for synthesizing biphenyls from cheap and readily available starting materials. organic-chemistry.org The development of highly active nickel catalysts has expanded the scope of these reactions to tolerate various functional groups, making them suitable for the synthesis of complex molecules, including biphenyl aldehydes. organic-chemistry.orgresearchgate.net

Palladium-Catalyzed Approaches in Formylbiphenyl Formation

Direct Formylation Techniques

Direct formylation involves the introduction of a formyl group (-CHO) onto a pre-existing biphenyl scaffold. These methods are valued for their directness, though regioselectivity can be a challenge depending on the substitution pattern of the biphenyl system.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comchemistrysteps.comorganic-chemistry.org The reaction utilizes a substituted formamide (B127407), most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent. chemistrysteps.comwikipedia.orgnumberanalytics.com This electrophile then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aryl aldehyde. wikipedia.org

For biphenyl systems to be sufficiently reactive for the Vilsmeier-Haack reaction, they generally require activation by electron-donating groups. chemistrysteps.com The regioselectivity of the formylation is influenced by both electronic and steric factors, often favoring the para-position on the more activated ring. jk-sci.com For instance, the reaction is effective for substrates like phenols and anilines. wikipedia.org

Table 1: Key Aspects of the Vilsmeier-Haack Reaction

| Feature | Description |

| Reagents | Substituted formamide (e.g., DMF), Phosphorus oxychloride (POCl₃) |

| Electrophile | Chloroiminium salt (Vilsmeier reagent) |

| Substrate Scope | Primarily electron-rich aromatic and heteroaromatic compounds |

| Key Transformation | Ar-H → Ar-CHO |

| Final Step | Hydrolysis of the iminium intermediate |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium. wikipedia.orgunblog.fr This coordination directs the deprotonation to the position ortho to the DMG, forming a stabilized aryllithium intermediate. This intermediate can then be trapped by an appropriate electrophile to introduce a variety of functional groups. wikipedia.org

In the context of biphenyl aldehyde synthesis, DMGs like amides or carboxylic acids can be employed. acs.orgnih.gov For example, an N,N-dialkyl-2-biphenyl carboxamide can be selectively lithiated at the C3 position (ortho to the amide) and subsequently reacted with an electrophile. acs.org To introduce an aldehyde group, the aryllithium intermediate is typically reacted with DMF to furnish the aldehyde after workup. This approach allows for the precise installation of a formyl group at a specific ortho-position, which would be difficult to achieve through classical electrophilic aromatic substitution. unblog.fr Studies have shown that unprotected biphenyl-2-carboxylic acid can be cleanly metalated adjacent to the carboxylate group, allowing for site-selective electrophilic substitution. unblog.fr

Table 2: Directed ortho-Metalation (DoM) for Aldehyde Synthesis

| Component | Role | Example |

| Directing Group (DMG) | Directs lithiation to the ortho-position | Amide, Carboxylic Acid, Methoxy |

| Organolithium Reagent | Deprotonating agent | n-BuLi, s-BuLi, LDA |

| Formylating Agent | Electrophile that introduces the CHO group | N,N-Dimethylformamide (DMF) |

| Result | Regioselective introduction of an aldehyde group | ortho-Formylation |

Advanced Synthetic Transformations

Beyond direct formylation, several advanced synthetic methods can be adapted to produce biphenyl aldehydes. These often involve the transformation of other functional groups into an aldehyde.

Oxidative decarboxylation has emerged as a valuable method for synthesizing aryl aldehydes from the corresponding arylacetic acids. chemrevlett.comchemrevlett.com This transformation involves the removal of a carboxyl group and the simultaneous oxidation of the adjacent carbon. acs.orgwikipedia.org Various metal-catalyzed and metal-free systems have been developed to facilitate this process, often using molecular oxygen or other oxidants like potassium persulfate (K₂S₂O₈). chemrevlett.comacs.org

For example, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids provides a direct route to aromatic aldehydes. acs.org The reaction proceeds by combining decarboxylation, dioxygen activation, and C-H bond oxidation in a single pot. acs.org This method is advantageous as it starts from readily available arylacetic acids and often employs environmentally benign oxidants. chemrevlett.com While this has been demonstrated for various arylacetic acids, its application to biphenylacetic acid derivatives would provide a direct entry to biphenyl aldehydes. chemrevlett.comchemrevlett.com

Grignard reagents (R-MgX) are highly versatile nucleophiles used extensively in the formation of carbon-carbon bonds. numberanalytics.comwikipedia.orgmasterorganicchemistry.com Their utility in synthesizing biphenyl aldehydes often involves a two-step process: first, the construction of a suitable biphenyl precursor, and second, the conversion of a functional group on that precursor into an aldehyde using a Grignard reagent.

A common strategy involves the nucleophilic addition of a Grignard reagent to a nitrile group on one of the phenyl rings of a biphenyl derivative. nih.gov For instance, the reaction of a biphenyl-carbonitrile with a Grignard reagent, followed by acidic hydrolysis of the resulting imine, yields a biphenyl ketone. To obtain an aldehyde, a formylating equivalent or a subsequent transformation would be necessary. A more direct approach could involve the reaction of a biphenyl Grignard reagent (Ar-MgBr, where Ar is a biphenyl group) with a formylating agent like N,N-dimethylformamide (DMF) or ethyl orthoformate. The reaction with DMF, followed by hydrolysis, is a standard method for converting Grignard reagents into aldehydes. libretexts.org

The biphenyl precursor itself can be synthesized via cross-coupling reactions where one of the coupling partners is a Grignard reagent (Kumada coupling) or through the reaction of an aryl Grignard with benzyne. nih.govacs.org A significant side reaction in Grignard preparations from aryl halides is the formation of biphenyl as a byproduct. libretexts.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly efficient approach to complex molecules. numberanalytics.comnih.gov While many MCRs use aldehydes as starting materials, certain strategies can be employed to construct the biphenyl aldehyde framework itself.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone for biphenyl synthesis, can be integrated into multicomponent sequences. rsc.orgrsc.org This reaction couples an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. rsc.orgorgsyn.org For the synthesis of a biphenyl aldehyde, one of the coupling partners would need to bear a formyl group or a precursor. For example, the coupling of 4-formylphenylboronic acid with a bromobenzene (B47551) derivative can yield a functionalized biphenyl aldehyde. chemicalbook.com A modified Suzuki coupling has been successfully used to prepare 4-biphenylcarboxaldehyde. orgsyn.org

While classic named MCRs like the Ugi or Passerini reactions typically consume aldehydes, their principles of convergence and atom economy inspire the design of one-pot sequences. numberanalytics.comnih.gov A process that combines a C-C bond-forming cross-coupling with an in-situ formylation or the unmasking of a protected aldehyde group would exemplify a multicomponent strategy for accessing these target structures.

Mechanochemical Synthesis Approaches for Biphenyl Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, environmentally friendly alternative to traditional solvent-based methods. These techniques, often employing ball milling, can lead to higher yields, shorter reaction times, and reduced waste by minimizing or eliminating the need for solvents.

One prominent mechanochemical method for synthesizing biphenyl derivatives is the palladium-catalyzed oxidative homocoupling of aryl boronic acids. This solvent-free and ligand-free approach conducted in a ball mill allows for the simple and rapid synthesis of various biphenyl-derived compounds. The reaction proceeds efficiently in air, making it a practical and accessible method for producing these valuable molecules.

Another significant application of mechanochemistry is in the synthesis of more complex biphenyl structures, such as biphenyltetracarboxydiimides. A solvent-free mechanochemical approach using a ball mill has been shown to be a highly efficient route for preparing these compounds. The reaction of 3,3′,4,4′-biphenyltetracarboxylic dianhydride with various alkyl and alkoxyanilines proceeds to completion in as little as 15 minutes, achieving near-quantitative yields (95–99%). This stands in stark contrast to traditional methods that require hours of reflux in solvents like N,N-dimethylformamide (DMF).

Below is a data table summarizing the comparison between traditional and mechanochemical synthesis of a series of biphenyltetracarboxydiimides.

| Entry | Reactant 1 | Reactant 2 | Method | Reaction Time | Yield |

| 1 | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | Alkylaniline | Traditional (DMF, reflux) | 6 hours | Good |

| 2 | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | Alkylaniline | Mechanochemical (ball mill) | 15 minutes | 95-99% |

| 3 | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | Alkoxyaniline | Traditional (DMF, reflux) | 6 hours | Good |

| 4 | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | Alkoxyaniline | Mechanochemical (ball mill) | 15 minutes | 95-99% |

This table illustrates the significant advantages of mechanochemical synthesis in terms of reaction time and yield.

Stereoselective Synthesis of Biphenyl Aldehyde Precursors

The stereoselective synthesis of biphenyl aldehyde precursors is of paramount importance, particularly for the creation of axially chiral biphenyls. These molecules, which possess non-superimposable mirror images due to restricted rotation around the biphenyl single bond (atropisomerism), are highly valuable as chiral ligands in asymmetric catalysis and as active pharmaceutical ingredients.

A significant advancement in this area is the nickel-catalyzed enantioselective reductive Ullmann coupling of ortho-chlorinated aryl aldehydes. nih.gov This method utilizes a chiral 2,2'-bipyridine (B1663995) ligand to induce high levels of stereoselectivity, producing axially chiral biphenyl or binaphthyl dialdehydes with excellent yields (up to 99%) and high enantiomeric ratios (up to 99.5:0.5). nih.gov The reaction proceeds under mild conditions, offering a practical route to these enantiomerically enriched compounds. nih.gov

Another powerful strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. For instance, an enantiopure sulfoxide (B87167) can act as both a chiral auxiliary and a traceless directing group in the synthesis of axially chiral biaryls. nih.gov This approach relies on a sulfoxide-directed asymmetric mild C-H activation and dynamic kinetic resolution, which allows for the conversion of diastereomeric mixtures into atropisomerically pure, highly substituted biaryl scaffolds. nih.gov

Organocatalysis has also emerged as a valuable tool for the atroposelective synthesis of biaryl aldehydes. One such method involves a stepwise vinylogous domino double-isomerization, providing a novel pathway to axially chiral biaryl aldehydes. researchgate.net

The following table presents data on the nickel-catalyzed enantioselective Ullmann coupling for the synthesis of axially chiral biphenyl dialdehydes. nih.gov

| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |

| ortho-chlorinated aryl aldehyde 1 | (+)-DTB-SBpy | 99 | 99.5:0.5 |

| ortho-chlorinated aryl aldehyde 2 | (+)-DTB-SBpy | 95 | 98:2 |

| ortho-chlorinated aryl aldehyde 3 | (+)-DTB-SBpy | 92 | 97:3 |

Data from a study on the synthesis of axially chiral biaryls via enantioselective Ullmann coupling. nih.gov

These stereoselective methodologies are crucial for accessing the specific three-dimensional structures of biphenyl aldehyde precursors required for various advanced applications.

Chemical Reactivity and Functional Group Transformations of Biphenyl Aldehyde Derivatives

Reactivity of the Aldehyde Moiety

The aldehyde group in [1,1'-biphenyl]-4-carboxaldehyde is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups.

The aldehyde group of [1,1'-biphenyl]-4-carboxaldehyde can be readily oxidized to form [1,1'-biphenyl]-4-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. rsc.org Various oxidizing agents can be employed to achieve this conversion. For instance, potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of this transformation. Another effective reagent is sodium perborate (B1237305) in acetic acid, which provides a chemoselective method for oxidizing aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases (ALDHs) also offer a highly selective and environmentally friendly approach for this oxidation. nih.gov The resulting carboxylic acid is a valuable building block for synthesizing a range of substituted biphenyl (B1667301) derivatives. rsc.orgajgreenchem.com

Table 1: Oxidation of [1,1'-biphenyl]-4-carboxaldehyde to [1,1'-biphenyl]-4-carboxylic acid

| Oxidizing Agent | Conditions | Product | Reference(s) |

| Potassium Permanganate (KMnO4) | Standard oxidation conditions | [1,1'-biphenyl]-4-carboxylic acid | |

| Sodium Perborate/Acetic Acid | Mild conditions | [1,1'-biphenyl]-4-carboxylic acid | organic-chemistry.org |

| Aldehyde Dehydrogenases (ALDHs) | Biocatalytic, aqueous buffer, 40 °C | [1,1'-biphenyl]-4-carboxylic acid | nih.gov |

The aldehyde functional group can be reduced to a primary alcohol, yielding (4-biphenylyl)methanol. This reduction can be accomplished using various reducing agents. A common laboratory method involves the use of lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). prepchem.com Another approach involves a two-step process starting from biphenyl and paraformaldehyde in the presence of phosphoric acid and concentrated hydrochloric acid to produce 4-biphenylmethanol. google.com

Table 2: Reduction of Biphenyl Aldehyde Derivatives to Alcohols

| Starting Material | Reducing Agent/Conditions | Product | Reference(s) |

| 4-Methyl-(1,1'-biphenyl)-4-carboxylic acid, methyl ester | LiAlH4 in ether/THF | [4'Methyl-(1,1-biphenyl)-4-yl]methanol | prepchem.com |

| Biphenyl, paraformaldehyde | Phosphoric acid, concentrated HCl, then water | 4-biphenylmethanol | google.com |

[1,1'-biphenyl]-4-carboxaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a C=N double bond (imine). researchgate.netwikipedia.org This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate followed by dehydration. wikipedia.orgnih.gov These Schiff bases are important ligands in coordination chemistry and are used in the synthesis of various metal complexes. researchgate.netresearchgate.net For example, new anthracene-based Schiff bases have been synthesized from 2-aminoanthracene (B165279) and various aldehydes, including biphenyl-4-carboxaldehyde. sigmaaldrich.com Furthermore, the condensation of biphenyl aldehyde derivatives with aromatic diamines can yield enamine-based hole-transporting materials for use in organic electronics. nih.govresearchgate.net

Table 3: Schiff Base Formation from Biphenyl Aldehyde Derivatives

| Aldehyde | Amine | Product Type | Application | Reference(s) |

| [1,1'-biphenyl]-4-carboxaldehyde | Primary amines | Schiff base (Imine) | Ligands for metal complexes | researchgate.netresearchgate.net |

| [1,1'-biphenyl]-4-carboxaldehyde | 2-Aminoanthracene | Anthracene-based Schiff base | Photophysical and electrochemical studies | sigmaaldrich.com |

| Diphenylacetaldehyde | Aromatic diamines | Enamine | Hole-transporting materials | nih.govresearchgate.net |

The electrophilic carbon of the aldehyde group in [1,1'-biphenyl]-4-carboxaldehyde is susceptible to attack by various nucleophiles. A significant class of such reactions is the addition of acetylide anions. libretexts.orgmasterorganicchemistry.com These reactions, typically carried out by treating a terminal alkyne with a strong base like sodium amide to form the acetylide, followed by reaction with the aldehyde, lead to the formation of propargyl alcohols. libretexts.orgmasterorganicchemistry.comyoutube.com For instance, the addition of lithium trimethylsilylacetylide to a 2'-substituted biphenyl carbaldehyde has been studied in the synthesis of dibenzocyclooctadiene lignans (B1203133). rsc.org Asymmetric additions of lithium acetylides to carbonyls can be achieved using chiral catalysts, leading to enantioenriched products. nih.gov

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.orgsigmaaldrich.com [1,1'-biphenyl]-4-carboxaldehyde can participate in Knoevenagel condensations with compounds containing active methylene (B1212753) groups, such as malonic acid or its esters. wikipedia.orgalfa-chemistry.com This reaction is valuable for synthesizing α,β-unsaturated compounds, which are important intermediates in the production of polymers and other materials. alfa-chemistry.com The Doebner modification of this reaction, using pyridine (B92270) as a solvent, allows for condensation with decarboxylation when a carboxylic acid is present in the active methylene compound. wikipedia.orgorganic-chemistry.org

Transformations Involving the Biphenyl Core

While the aldehyde group is the most reactive site, the biphenyl core of these derivatives can also undergo chemical transformations, although it is generally less reactive. arabjchem.orgwikipedia.org The biphenyl system is a neutral and fairly non-reactive molecule due to the lack of a functional group directly on the rings. arabjchem.org However, it can participate in electrophilic substitution reactions, similar to benzene (B151609), such as halogenation or Friedel-Crafts reactions, in the presence of a suitable catalyst. arabjchem.orgbohrium.com Functionalization of the biphenyl core is often necessary to enhance its reactivity and utility in synthesis. arabjchem.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In biphenyl systems, the regioselectivity of the substitution is influenced by the electronic properties of the substituents present on the rings. youtube.com The two phenyl rings in biphenyl are in conjugation, which affects their reactivity. youtube.com

The aldehyde group (-CHO) is an electron-withdrawing group and therefore deactivating towards electrophilic aromatic substitution. organicmystery.com Consequently, on the phenyl ring bearing the aldehyde functionality, electrophilic attack is directed to the meta position relative to the aldehyde. organicmystery.comlibretexts.org This is because the deactivating nature of the carbonyl group draws electron density away from the ortho and para positions, making the meta position relatively more electron-rich. libretexts.org

Conversely, the phenyl ring not substituted with the aldehyde group is activated towards electrophilic substitution at the ortho and para positions. This is due to the electron-donating effect of the adjacent phenyl ring. youtube.com The choice between ortho and para substitution is often governed by steric factors, with the para position being generally favored to minimize steric hindrance. youtube.com

| Reactant | Reagent | Product(s) | Conditions |

| 4-Biphenylcarboxaldehyde | Nitrating Mixture (HNO₃/H₂SO₄) | 4'-Nitro-4-biphenylcarboxaldehyde | Standard nitration conditions |

| 4-Biphenylcarboxaldehyde | Br₂/FeBr₃ | 4'-Bromo-4-biphenylcarboxaldehyde | Halogenation conditions |

| 4-Biphenylcarboxaldehyde | Fuming H₂SO₄ | 4'-Sulfo-4-biphenylcarboxaldehyde | Sulfonation conditions |

Table 1: Representative Electrophilic Aromatic Substitution Reactions of 4-Biphenylcarboxaldehyde

Carbon-Hydrogen (C-H) Functionalization of Biphenyl Aldehydes

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. sigmaaldrich.com For biphenyl aldehydes, various methods have been developed to achieve site-selective C-H functionalization.

Achieving selective functionalization at a remote meta position is a significant challenge in C-H activation. researchgate.net One successful strategy involves the use of a directing group that can position a metal catalyst in proximity to the target C-H bond. While not directly involving an aldehyde, nitrile-directed meta-C-H olefination of biphenyl compounds provides a valuable precedent. nih.govnih.gov In this approach, a nitrile group directs a palladium catalyst to the meta position of the adjacent phenyl ring, facilitating olefination. nih.govnih.gov This methodology can be extended to biphenyl aldehydes by converting the aldehyde to a nitrile.

Another approach utilizes a removable template that creates a macrocyclic pre-transition state, bringing the remote C-H bond close to the catalytic center. rsc.org For aromatic aldehydes, a 1,2-diol directing template has been developed for palladium-catalyzed remote meta-C-H functionalization, proceeding through the in situ generation of an acetal. rsc.org

| Substrate | Directing Group/Template | Catalyst | Product |

| 2-Cyanobiphenyl | Nitrile | Palladium/2-pyridone | meta-Olefinated 2-cyanobiphenyl |

| Aromatic Aldehyde | 1,2-Diol | Palladium | meta-Functionalized Aromatic Aldehyde |

Table 2: Strategies for Remote meta-C-H Functionalization

Transient directing groups offer a more efficient approach to directed C-H activation by avoiding the need for separate installation and removal steps. rsc.orgsioc-journal.cn This strategy is particularly effective for aldehydes, which can readily and reversibly form imines with primary amines. rsc.org The resulting imine then acts as a directing group to guide a metal catalyst to a specific C-H bond. snnu.edu.cnresearchgate.net

For biphenyl aldehydes, a pyrimidine-based amine can be used as a transient directing group for meta-C-H olefination. researchgate.net The aldehyde reacts in situ to form an imine, which then directs a palladium catalyst to the meta position of the adjacent phenyl ring. After the olefination reaction, the imine is hydrolyzed to regenerate the aldehyde product. researchgate.net

| Substrate | Transient Directing Group | Catalyst | Product |

| Biphenyl Aldehyde | Pyrimidine-based amine | Palladium | meta-Olefinated Biphenyl Aldehyde |

| Aliphatic Aldehyde | α-Amino acid | Palladium/2-pyridone | β-Arylated Aliphatic Aldehyde |

Table 3: C-H Activation using Transient Directing Groups

Annulation and Cyclization Reactions to Form Polyaromatic Systems

Biphenyl aldehydes are valuable precursors for the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are of interest for their applications in materials science. nih.govrsc.org

Phenanthrene (B1679779) and its derivatives are an important class of PAHs. chemistryviews.org A common method for their synthesis involves the cyclization of o-formyl biphenyls. For instance, the reaction of o-formyl biphenyls with tosylhydrazide forms N-tosylhydrazones, which can then undergo a palladium-catalyzed cross-coupling reaction with aryl bromides to yield phenanthrene derivatives. researchgate.net Another approach involves the reaction of o-formyl biphenyl-derived N-tosylhydrazones with terminal alkynes, catalyzed by copper(I) iodide, to produce phenanthrenes through the formation of an allene (B1206475) intermediate followed by a 6π electron cyclization-isomerization sequence. researchgate.net

A transition-metal-free method involves the in situ formation of a diazonium salt from an ortho-amino-biaryl, which then reacts with an alkyne via a radical mechanism to yield phenanthrenes. rsc.org While this method starts from an amine, the corresponding aldehyde can be readily obtained.

Dibenzocyclooctadiene lignans are a class of natural products with interesting biological activities. nih.govacs.org The synthesis of the dibenzocyclooctadiene core often involves the intramolecular coupling of two phenyl rings. While not directly starting from a biphenyl aldehyde, the synthesis of these structures often involves intermediates that could be derived from or related to biphenyl derivatives. The general strategy involves the oxidative coupling of two phenyl units to form the eight-membered ring.

Catalytic Aspects of Biphenyl Aldehyde Transformations

The chemical reactivity of biphenyl aldehyde derivatives, particularly "6-(4-Aldehyde phenylphenyl) benzene" (more formally known as [1,1'-biphenyl]-4-carboxaldehyde), is significantly influenced by catalytic processes. These transformations, which can be broadly categorized into transition metal-catalyzed reactions and organocatalytic transformations, allow for the precise modification of the biphenyl scaffold and the aldehyde functional group, leading to a diverse array of valuable molecules.

Transition Metal-Catalyzed Reactions

Transition metals, especially palladium, play a pivotal role in the synthesis and functionalization of biphenyl aldehydes. The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of the biphenyl framework itself. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For instance, [1,1'-biphenyl]-4-carboxaldehyde can be efficiently synthesized from 4-bromobenzaldehyde (B125591) and phenylboronic acid. princeton.eduorgsyn.org The use of palladium(II) acetate (B1210297) with triphenylphosphine (B44618) as the catalytic system is a common and effective method, obviating the need for more sensitive and expensive catalysts like tetrakis(triphenylphosphine)palladium(0). orgsyn.org This approach is robust, scalable, and does not require rigorous exclusion of air. orgsyn.org

The aldehyde functional group on the biphenyl structure can also undergo various transition metal-catalyzed transformations. A key reaction is the catalytic hydrogenation of the aldehyde to a primary alcohol. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the selective reduction of aromatic aldehydes to their corresponding alcohols under mild conditions using hydrogen gas. masterorganicchemistry.com This transformation is crucial for converting the aldehyde into a benzylic alcohol, a versatile intermediate in organic synthesis.

Table 1: Examples of Transition Metal-Catalyzed Reactions in the Synthesis and Transformation of Biphenyl Aldehydes

| Reactant(s) | Catalyst System | Base/Reagents | Solvent(s) | Conditions | Product | Yield | Reference(s) |

| 4-Bromobenzaldehyde, Phenylboronic acid | Palladium(II) acetate, Triphenylphosphine | Sodium carbonate | 1-Propanol, Water | Reflux | [1,1'-Biphenyl]-4-carboxaldehyde | 97-99% | princeton.eduorgsyn.org |

| Aromatic Aldehydes (general) | Palladium on Carbon (10 mol%) | Hydrogen gas | Ethanol (B145695) | Room Temperature, 16h | Corresponding Benzylic Alcohols | High Conversion | masterorganicchemistry.com |

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for the transformation of aldehydes, including those with a biphenyl structure. These methods offer an alternative to metal-based catalysts and have enabled a wide range of asymmetric transformations.

A notable application involving a derivative of the target compound is in the field of photocatalysis using Covalent Organic Frameworks (COFs). A COF synthesized from 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde), a triarylamine with three biphenyl aldehyde units, has been shown to be an efficient photocatalyst. ossila.com This COF, in conjunction with a MacMillan-type chiral imidazolidinone organocatalyst, can facilitate the asymmetric α-alkylation of aldehydes under visible light. ossila.com This demonstrates how the biphenyl aldehyde motif can be incorporated into advanced catalytic materials. The fundamental principle of this type of reaction involves the merger of photoredox catalysis with enamine catalysis, where a chiral amine catalyst and the aldehyde substrate form a nucleophilic enamine intermediate. princeton.eduprinceton.edu This enamine can then react with an electrophile generated by the photocatalyst, leading to the formation of a new carbon-carbon bond at the α-position of the aldehyde with high enantioselectivity. princeton.edunih.gov

While specific examples detailing the organocatalytic transformation of [1,1'-biphenyl]-4-carboxaldehyde itself are not extensively documented in readily available literature, the general methodologies for the organocatalytic α-functionalization of aldehydes are well-established and broadly applicable. These include reactions such as α-oxidation and α-aminoxylation, which can introduce heteroatoms at the α-position with high stereocontrol, often using proline or its derivatives as catalysts. nih.gov

Table 2: Examples of Organocatalytic Transformations Relevant to Biphenyl Aldehydes

| Aldehyde Substrate(s) | Catalyst System | Reagents | Solvent | Conditions | Product Type | Enantiomeric Excess (ee) | Reference(s) |

| General Aldehydes | COF from 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde) + MacMillan imidazolidinone | - | - | Visible Light | Asymmetric α-Alkylated Aldehydes | Not specified | ossila.com |

| General Aldehydes | Ru(bpy)₃Cl₂ (photocatalyst) + Chiral Imidazolidinone (organocatalyst) | α-Bromo Carbonyl Compounds | - | Fluorescent Light Source | Enantioenriched α-Alkylated Aldehydes | Up to 99% | princeton.eduprinceton.edu |

| General Aldehydes | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (photocatalyst) + Chiral Imidazolidinone (organocatalyst) | Trifluoromethyl Iodide | - | Fluorescent Light Source | Enantioenriched α-Trifluoromethylated Aldehydes | 90-99% | nih.gov |

Advanced Spectroscopic and Structural Characterization of Biphenyl Aldehyde Derivatives

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) often provides information about the molecular structure through characteristic fragmentation patterns.

For [1,1'-biphenyl]-4-carboxaldehyde, the mass spectrum shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Key fragment ions observed include those resulting from the loss of the aldehyde proton ([M-1]⁺) or the entire formyl group ([M-29]⁺), as well as fragments characteristic of the biphenyl (B1667301) backbone. nist.gov

Table 3: Electron Ionization Mass Spectrometry Data for [1,1'-biphenyl]-4-carboxaldehyde

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment | Reference |

|---|---|---|---|

| 182 | 100% | [M]⁺ (Molecular Ion) | nist.gov |

| 181 | ~80% | [M-H]⁺ | nist.gov |

| 153 | ~30% | [M-CHO]⁺ | nist.gov |

| 152 | ~38% | [C₁₂H₈]⁺ (Biphenylene) | nist.gov |

| 76 | ~12% | [C₆H₄]⁺ | nist.gov |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. While experimental HRMS data for [1,1'-biphenyl]-4-carboxaldehyde is not readily found in the surveyed literature, its exact mass can be computed based on its molecular formula, C₁₃H₁₀O.

Computed Exact Mass: 182.073165 g/mol

This value is used to confirm the identity of the compound in analyses where high mass accuracy is achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of [1,1'-biphenyl]-4-carboxaldehyde displays several characteristic absorption bands that confirm its structure. vscht.czuc.edupressbooks.publibretexts.org

Key absorptions include:

A strong C=O stretching vibration for the aldehyde carbonyl group.

C-H stretching vibrations for both the aldehyde and aromatic protons.

C=C stretching vibrations within the aromatic rings.

Table 4: Characteristic IR Absorption Frequencies for [1,1'-biphenyl]-4-carboxaldehyde

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring | vscht.czuc.edu |

| 2830-2850 and 2720-2750 | Aldehyde C-H Stretch | Aldehyde | vscht.czuc.edu |

| 1710-1685 | C=O Stretch (conjugated) | Aldehyde | vscht.cz |

| 1600-1475 | C=C Stretch | Aromatic Ring | uc.edu |

The presence of a band around 2720 cm⁻¹ is particularly diagnostic for the aldehyde C-H stretch. vscht.cz The conjugation of the aldehyde with the phenyl ring shifts the C=O stretch to a slightly lower wavenumber compared to a non-conjugated aldehyde. vscht.cz

X-ray Diffraction Analysis for Solid-State Structures

The crystal structure of [1,1'-biphenyl]-4-carboxaldehyde has been determined and its coordinates are available from the Cambridge Crystallographic Data Centre (CCDC). cam.ac.ukyoutube.commanchester.ac.uk Such an analysis reveals the planarity of the individual phenyl rings and the dihedral angle between them, which is a key structural parameter for biphenyl derivatives. This angle is influenced by crystal packing forces and any steric hindrance between the rings. The analysis also confirms the geometry of the aldehyde group and its orientation relative to the phenyl ring to which it is attached.

Table 5: Crystallographic Data Summary for [1,1'-biphenyl]-4-carboxaldehyde

| Parameter | Information Provided |

|---|---|

| CCDC Deposition Number | 274570 |

| Crystal System | Provides the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry operations within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and angles of the repeating unit cell. |

| Dihedral Angle | The angle between the two phenyl rings. |

| Bond Lengths and Angles | Precise measurements for all bonds and angles in the molecule. |

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For aromatic aldehydes like biphenyl derivatives, the absorption of UV light promotes electrons from a lower energy ground state to a higher energy excited state.

The electronic spectra of these compounds are primarily characterized by two types of transitions: π → π* and n → π. hnue.edu.vn The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The presence of the conjugated biphenyl system results in strong π → π* transitions. hnue.edu.vnyoutube.com The benzene (B151609) ring itself exhibits characteristic absorptions, typically with a primary band around 184 nm, a less intense band at 202-204 nm, and a fine-structured, low-intensity band at 254-255 nm. hnue.edu.vnsciencepublishinggroup.com

The second type of transition, n → π, involves moving an electron from a non-bonding orbital (the lone pair on the aldehyde's oxygen atom) to a π antibonding orbital. hnue.edu.vnyoutube.com These transitions are "forbidden" by symmetry rules, resulting in much lower absorption intensities compared to π → π* transitions, and they typically appear at longer wavelengths (a "red shift"). hnue.edu.vnyoutube.com For simple carbonyl compounds, the n → π* transition occurs around 280-290 nm, while a π → π* transition is found at about 188 nm. hnue.edu.vn In conjugated systems like biphenyl aldehyde, the π → π* bands are shifted to longer wavelengths, and the less intense n → π* band may be obscured by the more intense π → π* band. hnue.edu.vn The specific solvent used can also influence the position of these absorption bands. sciencepublishinggroup.com

| Compound | Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| Benzene | π → π | ~204 | 7,400 | hnue.edu.vn |

| Benzene | π → π (fine structure) | ~254 | 230 | hnue.edu.vnsciencepublishinggroup.com |

| Pyridine (B92270) | n → π | 320-380 | Low | libretexts.org |

| Pyridine | π → π | ~240 | Higher than n → π | libretexts.org |

| Simple Carbonyls (e.g., Aldehydes) | n → π | 280-290 | 15 | hnue.edu.vn |

| Simple Carbonyls (e.g., Aldehydes) | π → π* | ~188 | 900 | hnue.edu.vn |

Thermal Analysis (TGA/DSC) for Stability Investigations

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for evaluating the stability and thermal behavior of materials. libretexts.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org It is used to determine the thermal stability of a compound by identifying the temperature at which it begins to decompose. For polymers and frameworks derived from biphenyl aldehydes, TGA can reveal exceptional thermal stability. For instance, Covalent Organic Frameworks (COFs) synthesized from biphenyl aldehyde linkers have shown stability up to 490 °C. nih.gov Other complex hexasubstituted benzene derivatives have demonstrated stability up to 360 °C before a 10% weight loss is observed. researchgate.net

| Material | Technique | Observation | Temperature (°C) | Reference |

|---|---|---|---|---|

| Biphenyl | DSC | Melting Point (Tₘ) | 70.52 - 72.66 | researchgate.netoalib.com |

| Biphenyl | TGA | Max. Decomposition Temp (Tₘₐₓ) | ~161 | researchgate.netoalib.com |

| Nitroaromatic Derivatives | DSC | Melting without decomposition | Varies | researchgate.net |

| Imine-COF (from biphenyl dialdehyde) | TGA | Decomposition Onset | >490 | nih.gov |

| Hexasubstituted Benzene Derivative | TGA | 10% Weight Loss Temperature | ~360 | researchgate.net |

Advanced Microscopy for Supramolecular Assemblies (e.g., TEM, SEM, AFM for MOFs/COFs)

Biphenyl aldehyde derivatives are crucial building blocks (or "linkers") for the synthesis of highly ordered, porous crystalline materials known as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgberkeley.edursc.org Advanced microscopy techniques are essential for visualizing the morphology, structure, and surface features of these resulting supramolecular assemblies. beilstein-journals.org

Scanning Electron Microscopy (SEM) scans a focused electron beam over a surface to create an image, providing detailed information about the sample's surface topography and morphology. beilstein-journals.org SEM is widely used to examine the crystal habit (shape), size, and surface texture of MOF and COF powders. beilstein-journals.org It can reveal features like spherical nanoparticles, agglomerates, and scaffold-like formations. beilstein-journals.org

Atomic Force Microscopy (AFM) uses a sharp mechanical probe to scan the surface of a sample, generating a three-dimensional topographic map with nanoscale resolution. beilstein-journals.org AFM is particularly useful for characterizing the surface of thin films or individual crystals of MOFs and COFs, revealing details about surface roughness, step edges, and crystal growth patterns. beilstein-journals.org

| Technique | Information Obtained | Application to MOFs/COFs | Reference |

|---|---|---|---|

| TEM | Particle shape, size, internal pore structure, crystallinity | Visualizing crystal lattice, pore channels, and defects at high resolution. | researchgate.netlabnews.co.uk |

| SEM | Surface topography, crystal morphology, particle size and distribution | Examining the overall shape and surface features of synthesized crystals. | beilstein-journals.org |

| AFM | 3D surface profile, surface roughness, growth defects | Characterizing thin films and the surface of individual crystals. | beilstein-journals.org |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnrel.gov It is particularly useful for predicting the properties of molecules like 4-formyl-p-terphenyl.

The formyl (aldehyde) group is a key functional group that often dictates the reactivity of a molecule. DFT calculations can quantify the electrophilic nature of the carbonyl carbon in the formyl group. The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution on the molecule's surface. Regions of positive potential (often colored blue) indicate electrophilic sites, while negative potential areas (red) signify nucleophilic centers. nih.govresearchgate.net For an aldehyde, a significant positive potential is expected on the carbonyl carbon, making it susceptible to nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for a Model Terphenyl Aldehyde

| Parameter | Value (Arbitrary Units) | Implication |

| LUMO Energy | Low | High electrophilicity of the formyl group |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

| Electrostatic Potential on Carbonyl Carbon | Positive | Susceptible to nucleophilic attack |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For a molecule like 4-formyl-p-terphenyl, this would involve determining the torsion angles between the phenyl rings. While biphenyl (B1667301) in the gas phase has a twisted conformation, crystal packing forces can lead to a planar structure. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed in detail. The HOMO and LUMO are the frontier molecular orbitals, and their shapes and energies are fundamental to understanding chemical reactions. researchgate.netthaiscience.info In 4-formyl-p-terphenyl, the HOMO is likely to be distributed over the π-system of the terphenyl backbone, while the LUMO may have significant contributions from the formyl group's π* orbital. This distribution influences the molecule's electronic transitions and its behavior in charge-transfer processes. nih.govresearchgate.net

Mechanistic Investigation of Complex Reactions

Computational studies are invaluable for mapping out the intricate pathways of chemical reactions, identifying short-lived intermediates and transition states that are difficult to observe experimentally. researchgate.netresearchgate.net

Many reactions involving aldehydes are catalyzed, often by transition metals or organocatalysts. taylorandfrancis.com DFT can be used to model the entire catalytic cycle, calculating the energies of all intermediates and transition states. researchgate.netresearchgate.net This allows for the identification of the rate-determining step and provides a deeper understanding of how the catalyst facilitates the reaction. For instance, in a palladium-catalyzed cross-coupling reaction to synthesize a terphenyl derivative, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps. berkeley.edu

When a reaction can yield multiple isomers, it is said to be selective. Regioselectivity refers to the preference for one constitutional isomer over another, while stereoselectivity refers to the preference for one stereoisomer. wikipedia.orgreddit.comkhanacademy.org Computational models can predict and explain these selectivities by comparing the energies of the different transition states leading to the various products. The product that is formed through the lowest energy transition state is generally the one that is favored. mdpi.comuwindsor.ca For example, in reactions involving a substituted terphenyl aldehyde, computational models could predict whether a reagent will add to a specific phenyl ring or at a particular position relative to the existing substituents. mdpi.comresearchgate.net

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are weaker than covalent bonds but play a crucial role in determining the structure and properties of molecules and materials. nih.govmdpi.com These interactions include hydrogen bonds, van der Waals forces, and π-π stacking.

In the solid state, molecules like 4-formyl-p-terphenyl will be arranged in a crystal lattice, and their packing will be governed by a network of non-covalent interactions. nih.gov For example, π-stacking interactions can occur between the aromatic rings of adjacent molecules. The aldehyde group can participate in hydrogen bonding if suitable donor atoms are present in neighboring molecules. researchgate.netrsc.org Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing insight into the stability of the crystal structure. rsc.org These interactions can also be significant in solution, influencing aggregation and interactions with other molecules. mdpi.com

Solvent Effects in Reaction Pathways Modeling

Computational modeling plays a crucial role in elucidating the intricate ways in which solvents influence chemical reaction pathways. For biphenyl aldehydes, key reactions include nucleophilic additions to the carbonyl carbon and oxidations of the aldehyde group. masterorganicchemistry.com The choice of solvent can dramatically alter the rate and selectivity of these transformations by stabilizing or destabilizing reactants, transition states, and products. abo.firsc.org

Theoretical investigations employ models like the Polarizable Continuum Model (PCM) to simulate the solvent environment. sibran.ru In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies. This method helps predict how a solvent's polarity will affect the reaction's energy profile. For instance, reactions that proceed through a more polar or charged transition state than the reactants are typically accelerated in polar solvents, which can stabilize the transition state and lower the activation energy barrier. youtube.comacs.org

Hydrogen bonding is another critical factor, especially in reactions involving the carbonyl group. Protic solvents, such as alcohols, can act as hydrogen bond donors to the carbonyl oxygen. This interaction can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org Conversely, solvents can also form hydrogen bonds with nucleophiles, potentially reducing their reactivity by lowering their ground-state energy. youtube.com Computational studies on the oxidation of aldehydes have shown that alcohol solvents can significantly alter product ratios compared to non-hydrogen-bonding solvents by interacting differently with key reaction intermediates. researchgate.net

The table below illustrates a hypothetical scenario, based on established chemical principles, of how different solvents could influence the free energy of activation (ΔG‡) for a nucleophilic addition to a biphenyl aldehyde.

| Solvent | Dielectric Constant (ε) | Solvent Type | Hypothetical Relative ΔG‡ (kcal/mol) | Expected Rate Effect |

|---|---|---|---|---|

| n-Hexane | 1.9 | Non-polar | 0 (Reference) | Reference Rate |

| Toluene | 2.4 | Non-polar | -0.5 | Slight Rate Increase |

| Acetone | 21 | Polar Aprotic | -2.0 | Significant Rate Increase |

| Methanol | 33 | Polar Protic | -1.5 | Moderate Rate Increase (H-bonding effects) |

| DMSO | 47 | Polar Aprotic | -2.5 | Very Significant Rate Increase |

This table is for illustrative purposes to demonstrate the principles of solvent effects on reaction barriers.

Conformational Studies of Biphenyl Aldehyde Derivatives

The biological activity and chemical reactivity of biphenyl derivatives are profoundly influenced by their three-dimensional shape, or conformation. The primary conformational feature of a biphenyl system is the torsional (or dihedral) angle between the two phenyl rings. This conformation is governed by a delicate balance between two opposing forces:

Electronic Effects : π-conjugation between the two aromatic rings favors a planar conformation (0° dihedral angle), as this maximizes the overlap of p-orbitals across the central C-C bond.

Steric Effects : Repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted, non-planar conformation to minimize steric strain.

For the parent biphenyl molecule, experimental and high-level computational studies show that the minimum energy conformation in the gas phase is a twisted structure with a dihedral angle of approximately 40-45°. comporgchem.com The energy barriers to rotation through the planar (0°) and perpendicular (90°) states are relatively low, indicating significant conformational flexibility. comporgchem.com

For 4-phenylbenzaldehyde (B31587), the presence of the aldehyde group introduces additional conformational considerations, primarily the rotation of the formyl group relative to its attached phenyl ring. Computational studies on substituted benzaldehydes show that this rotation is also subject to electronic and steric influences. researchgate.net A comprehensive study of 4-phenylbenzaldehyde using crystallography, spectroscopy, and computational methods revealed that in the crystalline state, the molecules form dimers linked by weak C-H···O hydrogen bonds involving the aldehyde group. nih.gov Periodic Density Functional Theory (DFT) calculations have been used to successfully model the vibrational dynamics of crystalline 4-phenylbenzaldehyde. mdpi.com

Computational studies on related 4,4'-disubstituted biphenyls provide further insight into the rotational barriers. biomedres.usbiomedres.us These studies calculate the energy required to rotate from the ground state (twisted) to the planar and perpendicular transition states. The results show that the nature of the substituents can influence these barriers, though the fundamental preference for a twisted conformation remains.

The following table summarizes key computational findings on the rotational barriers and dihedral angles for biphenyl and a representative substituted biphenyl.

| Compound | Method | Optimal Dihedral Angle (φ) | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Biphenyl | Experiment (gas-phase) | ~45° | 1.4 ± 0.5 | 1.6 ± 0.5 | biomedres.us |

| Biphenyl | CCSD(T) calculation | ~44° | ~1.9 | ~2.1 | comporgchem.com |

| 4-acyloxy-4'-N-n-butylcarbamyloxy-biphenyl | HF/6-311G(d,p) | ~45° | ~2.4 (Varies with substituent) | ~1.5 (Varies with substituent) | biomedres.usbiomedres.us |

These computational investigations reveal that while the planar conformation is destabilized by steric hindrance, the perpendicular conformation is disfavored due to the complete loss of inter-ring conjugation. The ground state, therefore, represents a compromise between these competing effects.

Applications in Advanced Materials and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) utilizing Biphenyl (B1667301) Aldehyde Linkers

MOFs are a class of crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic linkers. illinois.edu The properties of a MOF, including its pore size, shape, and chemical environment, are dictated by the geometry and functionality of these organic linkers. capes.gov.brrsc.org Aldehyde-functionalized biphenyl dicarboxylates are particularly valuable linkers for creating functional MOFs. rsc.org

Design and Synthesis of MOFs with Formylbiphenyl Dicarboxylate Linkers

The rational design of MOFs is a key principle in reticular chemistry, which allows for the creation of materials with predetermined topologies and properties from selected building blocks. rsc.orgosti.gov The synthesis of MOFs using formylbiphenyl dicarboxylate linkers typically involves solvothermal or hydrothermal methods. researchgate.net In this process, the aldehyde-functionalized biphenyl dicarboxylate linker and a metal salt are dissolved in a high-boiling-point solvent and heated in a sealed vessel. Under these conditions, the metal ions and linkers self-assemble into a crystalline, porous framework.

The choice of metal SBU is crucial. For instance, high-valent metal ions like Zr(IV), Cr(III), and Al(III) often form highly stable MOFs with carboxylate ligands. rsc.org The resulting frameworks can exhibit diverse topologies depending on the coordination geometry of the metal cluster and the connectivity of the linker. acs.org

Table 1: Examples of MOFs Synthesized with Aldehyde-Functionalized Linkers

| MOF Name | Metal SBU | Linker | Key Feature |

|---|---|---|---|

| Aldehyde-tagged MOF | Zinc | 2-formyl-1,4-benzenedicarboxylate | Pendant aldehyde groups for post-synthetic modification. kcl.ac.ukresearchgate.net |

| GNU-1 | Copper | 5-[N,N-bis(5-methylisophthalic acid)amion] isophthalate | High stability due to linker conformation, suitable for gas separation. nih.gov |

Impact of Linker Conformation and Flexibility on MOF Architecture and Properties

The biphenyl unit in the linker is not strictly rigid; the two phenyl rings can rotate along the central carbon-carbon single bond. nih.gov This torsional flexibility, defined by the dihedral angle between the rings, significantly influences the final structure and properties of the MOF. nih.gov

The conformation of the biphenyl linker can affect:

Network Topology: The dihedral angle can dictate which network topology is formed, leading to different pore sizes and shapes. acs.org

Interpenetration: In some cases, the flexibility allows for the formation of two or more independent frameworks that are intertwined, a phenomenon known as interpenetration. This can reduce the accessible pore volume of the material.

Mechanical Properties: The flexibility of the linker can impact the mechanical stability of the MOF, influencing its response to pressure. For example, MOFs with more rigid, planar linkers may exhibit different compressibility than those with more flexible, twisted linkers. researchgate.net

Functional Properties: The specific conformation of the linker can create unique pore environments that enhance performance in applications like gas separation by optimizing interactions with specific guest molecules. nih.gov Computational methods are often used to understand how linker structure and functionalization affect the MOF's properties. digitellinc.com

Post-Synthetic Modification of MOFs through the Aldehyde Group

One of the most significant advantages of incorporating aldehyde-functionalized linkers into MOFs is the ability to perform post-synthetic modification (PSM). rsc.orgnih.gov PSM involves the chemical transformation of the functional groups on the linkers within a pre-existing MOF structure without altering the framework itself. illinois.edu This technique allows for the introduction of functionalities that might not be stable under the initial MOF synthesis conditions. rsc.org

The aldehyde group is particularly useful for PSM due to its versatile reactivity. Common PSM reactions involving the aldehyde group include:

Imine Condensation: Aldehydes readily react with primary amines to form imines (Schiff bases). This reaction is widely used to anchor a variety of organic molecules, including catalysts, fluorescent dyes, and chiral selectors, onto the MOF's internal surface. rsc.org

Hydrazone Formation: Aldehydes can react with hydrazines to form hydrazones, as demonstrated in a zinc-based MOF that reacted with 2,4-dinitrophenylhydrazine. kcl.ac.ukresearchgate.net

Reduction to Alcohols: The aldehyde can be reduced to a primary alcohol, changing the polarity and hydrogen-bonding capabilities of the pore surface.

Knoevenagel Condensation: Reaction with molecules containing active methylene (B1212753) groups can lead to the formation of new carbon-carbon bonds.

PSM allows for the precise tuning of a MOF's properties, creating materials tailored for specific tasks. nih.gov For instance, installing catalytic sites via PSM can create highly active and selective heterogeneous catalysts. rsc.org

Rational Design of MOFs for Specific Applications

The ability to combine functional linkers like formylbiphenyl dicarboxylates with various metal SBUs and to further modify them using PSM enables the rational design of MOFs for targeted applications. rsc.orgrsc.org

Catalysis: By anchoring catalytic species to the aldehyde groups, MOFs can be designed as highly efficient and reusable heterogeneous catalysts. The porous structure allows for size-selective catalysis, and the uniform distribution of active sites can lead to high activity. rsc.org

Sensing: The introduction of specific functional groups can create MOFs that act as chemical sensors. For example, an aldehyde-functionalized MOF has been developed for the selective fluorescent sensing of homocysteine. rsc.org The binding of the target analyte to the functionalized pores induces a measurable change in the material's properties, such as its fluorescence.

Gas Separation and Storage: The pore size and surface chemistry of a MOF can be precisely tuned through linker design to optimize its performance for separating gas mixtures or storing gases like hydrogen and methane. nih.gov

Drug Delivery: The tunable pores of MOFs can be loaded with drug molecules, and the surface can be functionalized to control the release of the therapeutic agent.

Covalent Organic Frameworks (COFs) incorporating Biphenyl Aldehyde Building Units

COFs are another class of crystalline porous polymers, but unlike MOFs, they are constructed entirely from light elements (C, O, N, B) linked by strong covalent bonds. mdpi.commdpi.com This often results in high thermal and chemical stability. mdpi.com

Strategies for Incorporating Biphenyl Aldehyde into COF Backbones

Biphenyl aldehydes are key building blocks in the synthesis of COFs, typically through the formation of dynamic covalent bonds, which allows for error-checking and the formation of a crystalline, ordered structure. mdpi.com

The most common strategy for incorporating biphenyl aldehydes into COF backbones is through imine condensation . This reaction involves the condensation of an aldehyde monomer with an amine monomer.

Monomer Geometry: The geometry of the building blocks dictates the topology of the resulting COF. For example, the reaction of a linear dialdehyde (B1249045) (like 4,4'-biphenyldicarbaldehyde) with a trigonal triamine (like 1,3,5-tris(4-aminophenyl)benzene) can lead to a 2D hexagonal network. mdpi.com Similarly, combining tetrahedral monomers with linear or triangular ones can produce 3D COF structures. nih.gov

Synthesis Conditions: COF synthesis is typically carried out under solvothermal conditions, often in a mixture of solvents and with an acid or base catalyst to promote the reversible imine formation. mdpi.com

Pore Engineering: The length of the biphenyl aldehyde linker directly influences the pore size of the resulting COF. Longer linkers lead to larger pores. Furthermore, the aldehyde group can be used for post-synthetic modification, similar to MOFs, to engineer the chemical environment of the pores. researchgate.net

The use of biphenyl aldehyde building blocks has led to the creation of highly stable and porous COFs with applications in gas storage, catalysis, and electronics. mdpi.com

Influence of Aldehyde Linkages on COF Topology and Stability

Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. mdpi.comunt.edunih.gov The aldehyde group is fundamental in forming several types of linkages within COFs, most notably imine and azine bonds, which in turn dictate the framework's topology and stability.

The formation of imine-linked COFs through the condensation of aldehydes and amines is a common strategy. nih.gov These C–N linked frameworks generally exhibit greater stability in water and alcohols compared to early COFs based on boronate esters, which are susceptible to hydrolysis. nih.govresearchgate.net However, the reversibility of the imine linkage, which is crucial for the error-checking needed to form a crystalline structure, can also lead to limited chemical stability under certain conditions. researchgate.net

The geometry of the building blocks, such as the terphenyl aldehyde, combined with the chosen linker chemistry, determines the final topology of the COF, influencing its pore size and shape. mdpi.comnih.gov Highly connected 3D COFs, for example, exhibit enhanced robustness and structural integrity due to their intricate topologies. chemrxiv.org

| Linkage Type | Formation Reaction | Key Stability Characteristics |

| Imine | Aldehyde + Amine | More stable than boronate esters in water; stability can be limited by bond reversibility. nih.govresearchgate.net |

| Hydrazone | Aldehyde + Hydrazide | Enhanced chemical stability due to potential for additional hydrogen bonding. nih.gov |